Isotopic Purity and Mass Shift: Ensuring Quantitation Accuracy over Unlabeled 3-Desmethyl Gatifloxacin
3-Desmethyl Gatifloxacin-d8 provides a definitive +8.05 Da mass shift relative to the unlabeled 3-Desmethyl Gatifloxacin (CAS 112811-57-1), which is a metabolite of Gatifloxacin [1]. This mass difference allows for complete chromatographic co-elution while enabling selective detection via distinct multiple reaction monitoring (MRM) transitions. The unlabeled compound produces the same precursor and product ions as the analyte, rendering it useless as an internal standard for LC-MS/MS quantitation. The deuterated compound is supplied with a certified purity of ≥95% (or ≥98% from some vendors), ensuring minimal interference from unlabeled species [2].
| Evidence Dimension | Mass Shift (vs. unlabeled analyte) |
|---|---|
| Target Compound Data | +8.05 Da (Eight ²H atoms) |
| Comparator Or Baseline | 0 Da (3-Desmethyl Gatifloxacin, CAS 112811-57-1) |
| Quantified Difference | +8.05 Da |
| Conditions | LC-MS/MS analysis |
Why This Matters
The +8.05 Da mass shift is essential for using the compound as a co-eluting SIL-IS, a prerequisite for meeting regulatory bioanalytical method validation criteria for accuracy and precision [3].
- [1] Pharmaffiliates. 3-Desmethyl Gatifloxacin-d8. Technical Data Sheet. View Source
- [2] Coompo Research Chemicals. 3-Desmethyl Gatifloxacin-d8. Product Specifications. View Source
- [3] US FDA. Bioanalytical Method Validation Guidance for Industry. 2018. View Source
